2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine
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Overview
Description
2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine is a chemical compound with the molecular formula C7H4F3N3. It has a molecular weight of 187.12 . It is a powder at room temperature .
Synthesis Analysis
A general approach to prepare 2-trifluoromethyl imidazo[1,2-a]pyridines involves a [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile . This reaction uses 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a convenient precursor of trifluoroacetonitrile .Molecular Structure Analysis
The molecular structure of this compound is characterized by a fused nitrogen-bridged heterocyclic compound . The InChI code for this compound is 1S/C7H4F3N3/c8-7(9,10)5-4-13-3-1-2-11-6(13)12-5/h1-4H .Chemical Reactions Analysis
The synthesis of this compound involves several chemical reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Physical and Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3. It has a molar refractivity of 39.9±0.5 cm3 and a polarizability of 15.8±0.5 10-24 cm3. Its polar surface area is 30 Å2 .Scientific Research Applications
Efficient Synthesis and Biological Evaluations
- Synthesis Methods : Trifluoromethylated imidazo[1,2-a]pyrimidines are synthesized through Michael addition/intramolecular cyclization, indicating efficient production methods for these compounds (Jismy et al., 2019).
Synthetic Approaches and Functionalizations
- Chemistry Techniques : Imidazo[1,2-a]pyrimidine has been a focus in synthetic chemistry, employing multicomponent reactions, condensation, cyclizations, and various bond formations. This highlights its versatility in chemical synthesis (Goel et al., 2015).
Anti-inflammatory Activity
- Biological Activities : Certain imidazo[1,2-a]pyrimidine derivatives show anti-inflammatory activities, pointing towards potential pharmaceutical applications (Zhou et al., 2008).
GABAA Agonists for Anxiety Treatment
- Pharmacological Potential : Imidazo[1,2-a]pyrimidines have been studied as ligands for GABAA receptors, showing potential in anxiety treatment (Jennings et al., 2006).
Chemical-Genetic Profiling
- Cellular Processes Targeting : Imidazo[1,2-a]pyrimidines target essential cellular processes, indicating their broad biological impact. Different structural variants have distinct mechanisms of action, like disrupting mitochondria or acting as DNA poisons (Yu et al., 2008).
Catalytic Synthesis
- Catalysis Research : Copper oxide nanoparticles catalyze the synthesis of imidazo[1,2-a]pyrimidine derivatives, showing advancements in green chemistry and synthesis techniques (Rawat & Rawat, 2018).
Imidazo[1,2-a]pyridine Scaffold as Therapeutic Agents
- Therapeutic Applications : Imidazo[1,2-a]pyridine is recognized for its broad applications in medicinal chemistry, including anticancer and antimicrobial activities, highlighting its potential as a therapeutic scaffold (Deep et al., 2016).
Anticholinesterase Potential
- Neurological Applications : Imidazo[1,2-a]pyridine derivatives show potential as AChE inhibitors, indicating possible use in neurological disorders (Kwong et al., 2019).
Antineoplastic Activity
- Cancer Research : Certain imidazo[1,2-a]pyrimidine derivatives display antineoplastic activity, suggesting their use in cancer therapy (Abdel-Hafez, 2007).
Mechanism of Action
Target of Action
Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been studied as covalent anticancer agents . These compounds are known to target specific proteins in cancer cells, such as KRAS G12C .
Mode of Action
It is known that imidazo[1,2-a]pyridine derivatives can act as covalent inhibitors, binding irreversibly to their targets and disrupting their function . This can lead to changes in cellular processes and potentially induce cell death in cancer cells .
Biochemical Pathways
Similar compounds have been shown to interfere with the signaling pathways of cancer cells, particularly those involving the kras g12c protein .
Pharmacokinetics
The compound’s molecular weight (18712) and physical form (powder) suggest that it could be absorbed and distributed in the body
Result of Action
Similar compounds have been shown to have potent anticancer effects, particularly against cells with the kras g12c mutation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine. For instance, the compound’s storage temperature can affect its stability . Additionally, the compound’s efficacy may be influenced by the specific cellular environment, including the presence of specific proteins or mutations .
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridines, including 2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine, have been attracting substantial interest due to their potential pharmaceutical applications . The development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core is a promising area of research .
Biochemical Analysis
Biochemical Properties
It is known that imidazo[1,2-a]pyridines, a class of compounds to which 2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine belongs, have been used in medicinal chemistry with potent activity against a wide spectrum of infectious agents .
Cellular Effects
Some studies suggest that imidazo[1,2-a]pyridines have potential anticancer activity .
Molecular Mechanism
The exact molecular mechanism of this compound is not well established. It has been suggested that imidazo[1,2-a]pyridines can undergo radical reactions for direct functionalization .
Temporal Effects in Laboratory Settings
A study has shown that a photosensitizer-free visible-light-promoted method for direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives was effective .
Metabolic Pathways
It is known that pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules .
Properties
IUPAC Name |
2-(trifluoromethyl)imidazo[1,2-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-4-13-3-1-2-11-6(13)12-5/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFWGJGDOXKNHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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